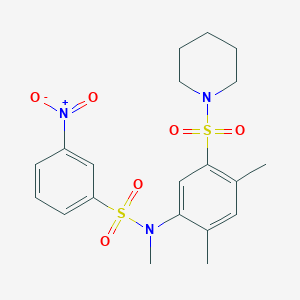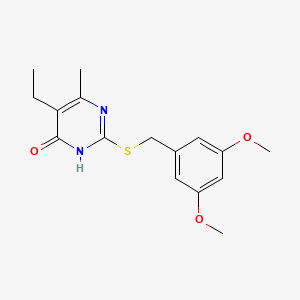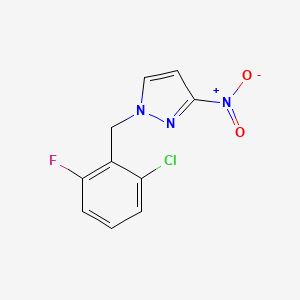
2,5-Dimethylphenyl ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenyl ethyl sulfide is an organic compound with the molecular formula C10H14S. It is also known as 2-(Ethylthio)-1,4-dimethylbenzene. This compound is characterized by the presence of a sulfide group attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions and an ethyl group at the sulfur atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dimethylphenyl ethyl sulfide can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with ethyl sulfide. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Another method involves the use of 2,5-dimethylphenyl lithium, which reacts with ethyl sulfide under similar conditions. The reaction is usually followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as continuous flow reactions and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine or chlorine), solvents like dichloromethane or acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
2,5-Dimethylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,5-dimethylphenyl ethyl sulfide depends on the specific reaction or application. In oxidation reactions, the sulfide group undergoes electron transfer to form sulfoxides or sulfones. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2,5-Dimethylphenyl ethyl sulfide can be compared with other similar compounds such as:
2,5-Dimethylphenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
2,5-Dimethylphenyl propyl sulfide: Similar structure but with a propyl group instead of an ethyl group.
2,4-Dimethylphenyl ethyl sulfide: Similar structure but with methyl groups at the 2 and 4 positions instead of 2 and 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Propriétés
IUPAC Name |
2-ethylsulfanyl-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMQKRNXLZHQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)



![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)



![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)
![7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2525931.png)

![N-(3-phenylpropyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2525933.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2525938.png)
